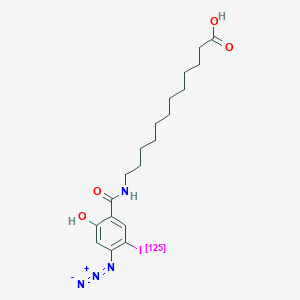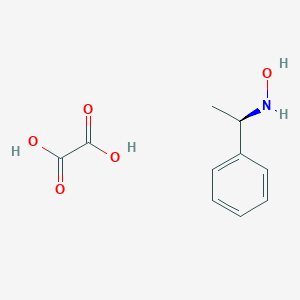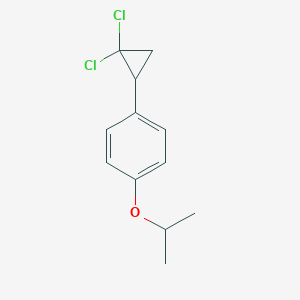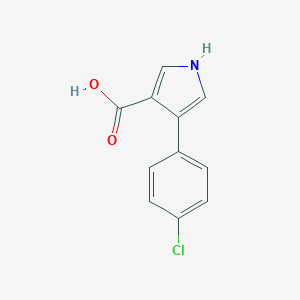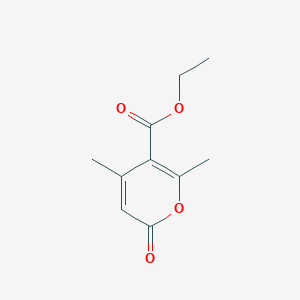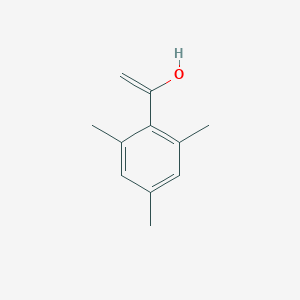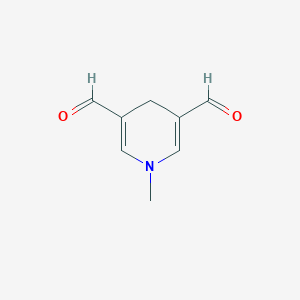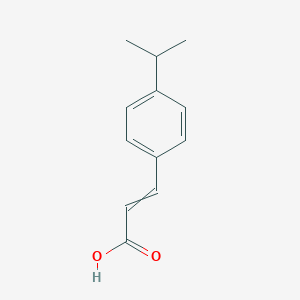
3-(4-Propan-2-ylphenyl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed Claisen-Schmidt condensation reactions. For instance, derivatives like (2E)-1-(4-2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one have been synthesized using 4-(propan-2-yl)benzaldehyde with substituted acetophenones, characterized by FT-IR, elemental analysis, and X-ray diffraction (Salian et al., 2018).
Molecular Structure Analysis
X-ray crystallography plays a critical role in determining the molecular structure, as seen in compounds where the dihedral angle between terminal rings and the presence of intramolecular hydrogen bonds are notable features. These structures are further stabilized through weak intermolecular interactions, providing insights into the molecular conformation of similar compounds (Salian et al., 2018).
Chemical Reactions and Properties
Compounds of this class undergo isomerization under specific conditions, transforming from (Z) to (E) isomers, highlighting the dynamic nature of their chemical properties. This transformation is facilitated by heating under reflux in acetic acid solution, demonstrating the compounds' reactivity and the influence of structural changes on their biological activities (Modzelewska-Banachiewicz et al., 2009).
Physical Properties Analysis
Crystallography studies reveal the compounds' solid-state structures, including their crystallization in specific space groups and stabilization through hydrogen bonds. These insights are critical for understanding the physical properties of similar compounds, such as solubility, melting points, and crystalline form (Kumar et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability under various conditions, are essential for applications in synthesis and material science. For example, the reactivity of compounds with organometallic reagents via palladium-catalysed cross-coupling offers a pathway to synthesize 3,3-disubstituted prop-2-enoic acids, demonstrating the utility of such compounds in synthetic chemistry (Abarbri et al., 2002).
科学的研究の応用
Chemical Degradation and Environmental Implications
A study focused on the acidolysis of lignin model compounds, including those with C6-C3 analogues similar in structure to 3-(4-Propan-2-ylphenyl)prop-2-enoic acid, revealed insights into the degradation mechanisms of complex organic molecules. These findings are crucial for understanding the environmental fate and breakdown of synthetic organic compounds in natural settings (T. Yokoyama, 2015).
Analytical and Environmental Chemistry
In environmental chemistry, the study of 2,4-D herbicide toxicity and its analogues, which share structural similarities with 3-(4-Propan-2-ylphenyl)prop-2-enoic acid, provides significant insights into the ecological impacts of such compounds. These studies help in understanding the persistence, bioaccumulation, and toxicity of phenolic compounds in the environment (Natana Raquel Zuanazzi et al., 2020).
Biotechnological and Health Applications
The exploration of enzymatic polymerization for producing polycondensation polymers, including aliphatic polyesters and polyamides, shows the potential of using complex organic acids as monomers in synthesizing biodegradable plastics. This research underscores the value of compounds like 3-(4-Propan-2-ylphenyl)prop-2-enoic acid in developing sustainable materials (A. Douka et al., 2017).
Anticancer Potential
Cinnamic acid derivatives, which share structural features with 3-(4-Propan-2-ylphenyl)prop-2-enoic acid, have been studied for their anticancer properties. These compounds exhibit a range of biological activities that could be leveraged in designing new therapeutic agents targeting various cancer types (P. De et al., 2011).
特性
IUPAC Name |
3-(4-propan-2-ylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOOXOUSJDYFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259475 |
Source


|
| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Propan-2-ylphenyl)prop-2-enoic acid | |
CAS RN |
3368-21-6 |
Source


|
| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3368-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

